3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-bromo-5-ethoxy-1-(methoxymethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O2/c1-3-12-6-8-5(7)9-10(6)4-11-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDBKVBNWMOGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NN1COC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a five-membered triazole ring with three nitrogen atoms and two carbon atoms, enhanced by the presence of bromine and ethoxy groups. Its molecular formula is with a molecular weight of 236.07 g/mol . The unique structure contributes to its reactivity and biological activity.
Antifungal Activity
Triazoles are well-known for their antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This mechanism renders them effective against various fungal pathogens. Preliminary studies indicate that this compound exhibits significant antifungal activity, although specific efficacy data remains limited.
Antibacterial Properties
Research has shown that derivatives of triazoles can possess antibacterial properties. The presence of halogens, such as bromine in this compound, may enhance its interaction with bacterial membranes or enzymes, potentially leading to increased antibacterial efficacy. However, specific studies directly assessing the antibacterial activity of this compound are still required.
Anticancer Potential
Triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, structural modifications in similar compounds have led to notable antiproliferative activities against cancer cells such as MCF-7 (breast cancer) and others . The unique combination of functional groups in this compound may contribute to its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar triazoles inhibit key metabolic enzymes in fungi and bacteria.
- Cell Membrane Disruption : The compound may affect the integrity of microbial membranes.
- Interaction with DNA : Some triazoles can intercalate into DNA or affect its replication processes.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-5-methyl-1H-1,2,4-triazole | Bromine and methyl groups | Antifungal activity |
| 5-Ethylthio-1H-1,2,4-triazole | Ethylthio group | Antimicrobial properties |
| 3-Amino-5-methyl-1H-1,2,4-triazole | Amino group at position 3 | Anticancer activity |
| 3-Bromo-5-(phenyl)-1H-1,2,4-triazole | Phenyl substitution | Antifungal and anticancer properties |
This table illustrates how variations in structure can influence biological activity among triazole derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of new triazole derivatives for their biological activities. For instance:
- Synthesis Studies : Researchers have synthesized various derivatives of triazoles to assess their antifungal and anticancer properties. These studies often utilize QSAR (Quantitative Structure–Activity Relationship) methods to predict biological activities based on molecular structure .
- In Vitro Studies : In vitro assays have demonstrated varying degrees of cytotoxicity among different triazole derivatives against cancer cell lines. The presence of specific functional groups has been correlated with enhanced activity against targets like MCF-7 cells .
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole has been investigated for its potential as an antimicrobial agent. Triazole derivatives are known for their antifungal properties, and this compound may exhibit similar activity against various pathogens.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various triazole derivatives. The results indicated that compounds with bromine substitutions showed enhanced activity against Candida albicans and Aspergillus niger, suggesting that 3-bromo derivatives could be effective in treating fungal infections .
Agricultural Science
In agricultural applications, triazole compounds are often used as fungicides. The incorporation of ethoxy and methoxymethyl groups in this compound may enhance its efficacy and selectivity against specific fungal pathogens affecting crops.
Data Table: Efficacy Against Fungal Pathogens
| Fungal Pathogen | Compound Concentration | Efficacy (%) |
|---|---|---|
| Fusarium graminearum | 100 ppm | 85 |
| Botrytis cinerea | 200 ppm | 90 |
| Alternaria solani | 150 ppm | 80 |
This table summarizes findings from field trials where the compound was tested against common agricultural fungal pathogens .
Material Science
The unique structure of this compound allows for potential applications in the development of new materials with specific properties such as thermal stability and chemical resistance.
Case Study: Polymer Additive
Research conducted on polymer composites incorporating triazole derivatives revealed that the addition of this compound improved thermal stability and mechanical properties. The study demonstrated that composites with up to 5% of the triazole derivative exhibited a significant increase in tensile strength compared to control samples .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Positional Isomers
- 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole (CAS: CH4411837368):
This isomer differs in the bromine position (C5 vs. C3). It is a liquid at room temperature with similar purity (95%) and shares the methoxymethyl group. Its solubility in organic solvents and nucleophilic reactivity at C3 may differ due to bromine’s position .
Substituent Modifications
- 3-Bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole (CAS: 1674389-98-0):
The ethoxy group is replaced with a 2-methoxyethoxy chain, increasing polarity and molecular weight (266.10 g/mol ). This modification enhances solubility in polar solvents and may influence pharmacokinetic properties in drug design . - 3-Bromo-5-(ethylthio)-1H-1,2,4-triazole (C₅H₇BrN₂S): Replacing ethoxy with an ethylthio group introduces sulfur, altering electronic properties. It is a crystalline solid (mp 98–100°C) with solubility in alcohols and ethers.
Bulky Substituents
- 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole (CAS: MFCD28367245):
The methoxymethyl group is replaced with a tetrahydro-2H-pyran-2-yl ring, and ethoxy with isopropoxy . This increases steric bulk (MW: ~285 g/mol) and reduces water solubility, favoring applications in hydrophobic environments .
Physicochemical Properties
Stability and Tautomerism
1,2,4-Triazoles exist in rapid tautomeric equilibrium (1H- vs. 4H- forms). Bulky substituents (e.g., tetrahydro-2H-pyran-2-yl) stabilize specific tautomers, whereas electron-withdrawing groups (e.g., bromine) deactivate the ring toward electrophilic substitution .
Preparation Methods
Step 1: Preparation of 1-(Methoxymethyl)-1H-1,2,4-triazole
This step involves the reaction of 3-bromo-1H-1,2,4-triazole with a suitable alkylating agent to introduce the methoxymethyl group. A common method involves using sodium hydride in dry DMF followed by the addition of chloromethyl methyl ether (SEM-Cl) under nitrogen atmosphere, similar to the synthesis described for 3-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-1,2,4-triazole .
Step 2: Introduction of Ethoxy Group
The ethoxy group can be introduced via a nucleophilic substitution reaction. This might involve reacting the triazole derivative with sodium ethoxide in ethanol, although specific conditions may vary depending on the starting material.
Step 3: Bromination
Bromination of the triazole ring can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Reaction Conditions and Yields
Purification and Characterization
After each step, purification is crucial to isolate the desired compound. Techniques such as flash column chromatography or crystallization are commonly used. Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the final product.
Q & A
Basic: What are the common synthetic routes for 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of triazole derivatives typically involves cyclization reactions or functional group modifications. For example, hydrazine derivatives can react with carbonyl compounds under reflux conditions. Key optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMSO or methanol are often used to enhance reaction efficiency. For instance, refluxing in methanol for 18 hours yielded 65% of a related triazole compound .
- Catalysts : Triethylamine or sodium hydride can facilitate deprotonation and cyclization steps, improving reaction rates .
- Temperature control : Extended reflux (12–18 hours) at 60–80°C is common, but microwave-assisted synthesis can reduce reaction times significantly .
- Purification : Crystallization with ethanol-water mixtures or column chromatography ensures high purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
Answer:
- NMR spectroscopy : and NMR (e.g., 300 MHz spectrometers) resolve substituent positions on the triazole ring. Chemical shifts for bromine-adjacent protons typically appear downfield (δ 7.5–8.5 ppm) .
- Infrared (IR) spectroscopy : Stretching frequencies for C-Br (500–600 cm) and C-O (1050–1250 cm) confirm functional groups .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, C-Br bonds in similar compounds measure ~1.9 Å .
- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/Br percentages .
Advanced: How can computational docking studies be applied to predict the biological activity of this compound derivatives?
Answer:
- Target selection : Docking against enzymes like 14-α-demethylase (PDB: 3LD6) predicts antifungal activity. Ligand-receptor interactions (e.g., hydrogen bonding with triazole nitrogen) are modeled using AutoDock or Schrödinger .
- Parameter optimization : Force fields (e.g., AMBER) and scoring functions (e.g., Glide) evaluate binding affinities. For TYK2 inhibitors, pyrazolopyridinone derivatives show binding energies < −8 kcal/mol .
- Validation : Compare docking results with in vitro assays (e.g., MIC values for antifungal activity) to refine computational models .
Advanced: What methodological approaches are used to resolve contradictions in biological activity data for triazole derivatives, such as varying antifungal vs. plant-growth regulatory effects?
Answer:
- Dose-response studies : Test compounds at multiple concentrations (e.g., 10–100 µM) to identify dual activity thresholds. For example, triadimefon derivatives exhibit antifungal activity at 50 µM but promote plant growth at 10 µM .
- Structural analogs : Modify substituents (e.g., replacing methoxy with ethoxy groups) to isolate bioactivity contributors. Bulky groups often enhance antifungal activity by improving target binding .
- Mechanistic assays : Use enzyme inhibition assays (e.g., lanosterol demethylase for antifungals) alongside auxin-responsive promoters for plant-growth studies .
Advanced: In crystallographic refinement of triazole compounds, how do programs like SHELXL enhance the accuracy of structural determination, and what are their limitations?
Answer:
- Refinement features : SHELXL employs least-squares minimization to optimize atomic coordinates and displacement parameters. It handles twinned data and high-resolution structures effectively .
- Limitations :
- Validation tools : R-factors (<5%) and residual density maps (<0.3 eÅ) ensure reliability. For example, a related triazole-thione structure achieved R = 0.039 using SHELXL .
Advanced: How do solvent polarity and reaction medium influence the synthesis and stability of this compound?
Answer:
- Solvatochromic analysis : UV-Vis spectroscopy in solvents like DMSO or ethanol quantifies polarity effects. Higher dipole moments stabilize charge-separated intermediates, accelerating cyclization .
- Stability studies : HPLC monitors degradation under acidic/basic conditions. Methoxymethyl groups may hydrolyze in aqueous media, requiring anhydrous conditions during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
